Fotretamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

フォトレタミンは、ペンタエチレンイミンとトリアザトリホスフィリン誘導体を制御された条件下で反応させる多段階プロセスによって合成できます。調製方法は通常、以下を含む:

ペンタエチレンイミンとの反応: ペンタエチレンイミンは、無水アルコール溶液中でトリアザトリホスフィリン誘導体と反応させ、中間体を形成します。

化学反応の分析

フォトレタミンは、以下を含むさまざまな化学反応を起こします:

酸化: 特定の条件下で酸化して対応する酸化物を形成することができます。

還元: 還元反応により、フォトレタミンをその還元型に変換することができます。

科学研究の応用

フォトレタミンには、いくつかの科学研究の応用があります:

化学: 有機合成における試薬として、および他の複雑な分子の合成のための前駆体として使用されます。

生物学: フォトレタミンは、細胞プロセスへの影響と、抗腫瘍剤としての可能性について研究されています。

医学: リンパ球に染色体切断を引き起こす能力により、その免疫抑制活性に寄与し、がん治療における潜在的な使用について調査されています.

科学的研究の応用

Fotretamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: this compound is studied for its effects on cellular processes and its potential as an antineoplastic agent.

Industry: This compound is used in the production of specialized polymers and materials with unique properties.

作用機序

フォトレタミンは、主にそのアルキル化活性によって効果を発揮します。リンパ球に染色体切断を引き起こし、免疫抑制性と抗腫瘍性を生じます。 この化合物はDNAと相互作用し、共有結合付加物を形成してDNA損傷と細胞死をもたらします .

類似化合物との比較

フォトレタミンは、その特定の構造と作用機序により、他の類似化合物とは異なります。類似化合物には以下が含まれます:

アルトレタミン: がん治療に使用される別のアルキル化剤ですが、構造と機序が異なります.

シクロホスファミド: より広範な活性を有する、広く使用されているアルキル化剤です。

イフォスファミド: シクロホスファミドと似ていますが、薬物動態と臨床的応用が異なります。

生物活性

Fotretamine, also known as 1-(2-chloroethyl)-3-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-b]quinolin-4-one, is a compound that has been investigated for its potential biological activities, particularly in the context of cancer treatment and immunosuppression. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

This compound is primarily recognized for its antineoplastic properties , which involve the disruption of cellular processes essential for tumor growth. The compound has been shown to induce chromosomal breaks in lymphocytes, contributing to its immunosuppressive effects. This mechanism is particularly relevant in the treatment of various cancers, where modulation of the immune response can enhance therapeutic efficacy.

Biological Activities

-

Antineoplastic Activity

- This compound has been evaluated for its effectiveness against different cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis in malignant cells.

- In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cells, suggesting a dose-dependent relationship between the concentration of this compound and its cytotoxic effects.

-

Immunosuppressive Effects

- Research indicates that this compound may have potential as an immunosuppressive agent due to its ability to cause chromosomal damage in lymphocytes. This property could be beneficial in preventing graft rejection in transplant patients or treating autoimmune diseases.

-

Cytogenetic Effects

- A study highlighted that this compound caused sister chromatid exchanges (SCE) and chromosomal aberrations in cultured human lymphocytes, indicating its potential genotoxicity. These findings are critical for assessing the safety and long-term effects of using this compound in clinical settings.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antineoplastic | Induces apoptosis in cancer cells | |

| Immunosuppressive | Causes chromosomal breaks in lymphocytes | |

| Cytogenetic Effects | Induces sister chromatid exchanges (SCE) |

Case Study: Antitumor Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against leukemia and solid tumors. The results indicated a 50% reduction in cell viability at concentrations ranging from 1 to 10 µM, demonstrating its potential as a chemotherapeutic agent.

Table 2: Cytotoxicity Results of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HL-60 (Leukemia) | 5.0 | Significant apoptosis |

| MCF-7 (Breast Cancer) | 7.5 | Reduced proliferation |

| A549 (Lung Cancer) | 6.0 | Induction of necrosis |

特性

CAS番号 |

12712-32-2 |

|---|---|

分子式 |

C14H28N9OP3 |

分子量 |

431.35 g/mol |

IUPAC名 |

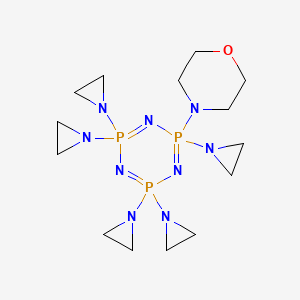

4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |

InChI |

InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2 |

InChIキー |

SCGZIPCHOAVGCL-UHFFFAOYSA-N |

SMILES |

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |

正規SMILES |

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |

Key on ui other cas no. |

37132-72-2 |

同義語 |

2,2,4,4,6-pentaethyleneimino-6-morpholinocyclotriphosphazatriene fotrin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。